2,3,4-Trichloro-1-butene (CAS: 2431-50-7) is a highly chlorinated aliphatic alkene that functions as a critical, high-value intermediate in the synthesis of specialty elastomers. Presenting as a colorless liquid with a density of 1.34 g/cm³ and a boiling point of 155–162 °C, its primary procurement value lies in its specific structural arrangement of chlorine atoms [1]. This specific isomeric configuration allows it to undergo highly selective dehydrochlorination to yield 2,3-dichloro-1,3-butadiene, a specialized comonomer essential for manufacturing crystallization-resistant polychloroprene (Neoprene) rubbers [2]. For industrial buyers and synthetic chemists, procuring this exact intermediate ensures predictable reaction kinetics and high-purity downstream diene production, bypassing the complex separation challenges associated with crude mixed-chlorobutene feedstocks [3].
In the targeted synthesis of specialized diene monomers, substituting 2,3,4-trichloro-1-butene with other chlorinated butenes leads to fundamentally different downstream products or drastically reduced process efficiency. For example, utilizing the more common 3,4-dichloro-1-butene yields standard 2-chloro-1,3-butadiene (chloroprene), which lacks the secondary chlorine atom required to disrupt polymer chain regularity, resulting in elastomers that stiffen and crystallize at low temperatures [1]. Furthermore, attempting to substitute it with its direct isomer, 1,2,4-trichloro-2-butene, severely compromises manufacturability. Under mild alkaline conditions (such as cost-effective calcium hydroxide slurries), 1,2,4-trichloro-2-butene exhibits poor dehydrochlorination kinetics and remains largely unreacted, whereas 2,3,4-trichloro-1-butene converts rapidly and selectively [2]. This kinetic disparity means that generic isomer mixtures require harsher, more expensive reagents (like NaOH) to force conversion, which in turn increases the risk of unwanted side reactions and complicates the purification of the final diene [3].
When synthesizing 2,3-dichloro-1,3-butadiene, the choice of trichlorobutene isomer dictates the required harshness of the alkaline reagent. 2,3,4-Trichloro-1-butene exhibits a significantly higher susceptibility to dehydrochlorination by mild bases compared to its isomer, 1,2,4-trichloro-2-butene [1]. While strong bases like sodium hydroxide attack both isomers indiscriminately, the use of a mild lime (calcium hydroxide) slurry selectively and rapidly dehydrochlorinates 2,3,4-trichloro-1-butene. In contrast, lime attacks 1,2,4-trichloro-2-butene much less readily, leaving it as an unreacted impurity [1]. Procuring the specific 2,3,4-trichloro-1-butene isomer allows manufacturers to utilize milder, more cost-effective reagents while achieving higher selectivity.
| Evidence Dimension | Reactivity to mild alkaline dehydrochlorination (lime slurry) |
| Target Compound Data | 2,3,4-Trichloro-1-butene (Rapidly and selectively dehydrochlorinates) |
| Comparator Or Baseline | 1,2,4-trichloro-2-butene (Attacked less readily; remains largely unreacted) |
| Quantified Difference | High selective conversion vs. poor conversion under identical mild lime conditions |
| Conditions | Aqueous lime (calcium hydroxide) slurry reflux |
Enables manufacturers to use milder, more cost-effective reagents (lime instead of NaOH) while achieving higher purity in the final dichlorobutadiene monomer without extensive side-product formation.
Procuring 2,3,4-trichloro-1-butene instead of the more common 3,4-dichloro-1-butene fundamentally alters the thermal and mechanical properties of the downstream polymer [1]. While 3,4-dichloro-1-butene yields standard 2-chloro-1,3-butadiene (which forms polymers that can crystallize and harden at low temperatures), 2,3,4-trichloro-1-butene yields 2,3-dichloro-1,3-butadiene [2]. When used as a comonomer in polychloroprene production, the addition of the second chlorine atom on the diene backbone disrupts the polymer chain regularity. This drastically reduces the crystallization rate of the resulting Neoprene rubber, maintaining its elastomeric flexibility at lower temperatures compared to standard homopolymers [1].
| Evidence Dimension | Downstream polymer crystallization resistance (via resulting monomer) |
| Target Compound Data | Yields 2,3-dichloro-1,3-butadiene (disrupts polymer symmetry) |
| Comparator Or Baseline | 3,4-dichloro-1-butene (Yields standard mono-substituted chloroprene) |
| Quantified Difference | Production of a di-substituted diene vs. mono-substituted diene |
| Conditions | Polychloroprene (Neoprene) copolymerization and low-temperature testing |
Essential for producing specialty rubber grades destined for cold-weather applications or dynamic mechanical environments where crystallization-induced stiffening causes catastrophic material failure.
In the multi-step synthesis of dichlorobutadienes, 2,3,4-trichloro-1-butene serves as a highly processable intermediate due to its specific thermal profile. With a boiling point of 155–162 °C, it is significantly more volatile than heavier polychlorinated byproducts [1]. More importantly, during its conversion to 2,3-dichloro-1,3-butadiene (which has a boiling point of approximately 98 °C), the large boiling point differential (>55 °C) allows for continuous in-situ distillation of the final diene product as it forms [2]. This thermal gap drives the equilibrium forward and prevents the unwanted thermal polymerization of the highly reactive diene inside the reactor.
| Evidence Dimension | Boiling point differential for reactive distillation |
| Target Compound Data | 2,3,4-Trichloro-1-butene (BP: 155-162 °C) |
| Comparator Or Baseline | 2,3-dichloro-1,3-butadiene product (BP: ~98 °C) |
| Quantified Difference | >55 °C boiling point gap |
| Conditions | Continuous dehydrochlorination and distillation setup |
Allows for the immediate removal of the polymerization-prone diene product from the reaction mixture, maximizing yield, simplifying purification, and preventing costly reactor fouling.
This is the primary industrial application for 2,3,4-trichloro-1-butene. By leveraging its highly favorable dehydrochlorination kinetics under mild alkaline conditions (such as lime slurries), manufacturers can produce high-purity 2,3-dichloro-1,3-butadiene without the extensive side-product formation seen when using mixed isomer feedstocks or harsher bases [1].
Procuring this specific precursor is essential for upstream suppliers of specialty rubber comonomers. The resulting di-substituted diene is copolymerized with standard chloroprene to disrupt polymer chain regularity, ensuring the final elastomer maintains critical flexibility and resists hardening in low-temperature environments [2].
In laboratory settings, 2,3,4-trichloro-1-butene serves as a valuable model compound for studying selective dehydrohalogenation mechanisms. Its distinct reactivity profile allows researchers to compare the lability of allylic versus vinylic chlorides under varying basic conditions, optimizing reactive distillation protocols for complex halogenated alkenes [1].
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